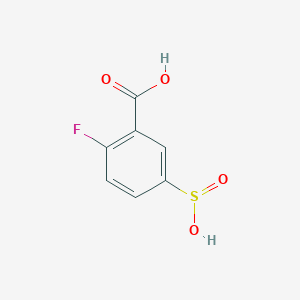

2-Fluoro-5-sulfinobenzoic acid

Description

BenchChem offers high-quality 2-Fluoro-5-sulfinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-sulfinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFRSLKOQLCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-sulfobenzoic acid, a halogenated aromatic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a sulfonic acid group on the benzene ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the sulfonic acid group imparts increased water solubility and can serve as a handle for further chemical modifications.[1] This guide provides a comprehensive overview of the technical information available for 2-Fluoro-5-sulfobenzoic acid, including its chemical identity, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Core Chemical Identity

The fundamental identification of a chemical compound lies in its CAS number, which provides an unambiguous link to a wealth of scientific data.

| Identifier | Value |

| CAS Number | 881487-27-0[2][3] |

| IUPAC Name | 2-fluoro-5-sulfobenzoic acid[2][3] |

| Molecular Formula | C₇H₅FO₅S[3] |

| Molecular Weight | 220.18 g/mol [3] |

| SMILES | OC(=O)c1cc(ccc1F)S(=O)(=O)O[2] |

| InChI | InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)[2] |

Physicochemical Properties

Understanding the physicochemical properties of 2-Fluoro-5-sulfobenzoic acid is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Information not readily available, but the sulfonic acid group suggests potential for aqueous solubility. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Synthesis and Manufacturing

A plausible synthetic workflow is outlined below:

Caption: Role of 2-Fluoro-5-sulfobenzoic acid in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-sulfobenzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, information from related compounds such as 2-fluorobenzoic acid and other sulfonylated benzoic acids provides guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or under a chemical fume hood. [4]Wash hands thoroughly after handling. [6]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [4] Potential Hazards (based on related compounds):

-

May cause skin and serious eye irritation. [6]* May cause respiratory irritation. [7]* May be harmful if swallowed. [8] For detailed safety information, it is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon procurement.

Conclusion

2-Fluoro-5-sulfobenzoic acid is a promising, yet not extensively characterized, chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups offers a versatile platform for the development of novel molecules with tailored properties. As research into fluorinated organic compounds continues to expand, the utility of building blocks like 2-Fluoro-5-sulfobenzoic acid is expected to grow, paving the way for new discoveries in drug development and beyond.

References

-

Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. [Link]

-

PubChem. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684. [Link]

-

FAQ. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. [Link]

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

ResearchGate. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents | Request PDF. [Link]

-

ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

-

Dana Bioscience. 2-Fluoro-5-sulfobenzoic acid 1g. [Link]

-

PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 881487-27-0 - TRC - 2-Fluoro-5-sulfo-benzoic Acid | LGC Standards [lgcstandards.com]

- 3. 2-Fluoro-5-sulfo-benzoic acid 95% | CAS: 881487-27-0 | AChemBlock [achemblock.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-sulfinobenzoic Acid

Abstract

The aqueous and organic solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their developability, impacting everything from reaction kinetics in synthesis to bioavailability in vivo. This guide provides a comprehensive technical overview of the solubility profile of 2-Fluoro-5-sulfinobenzoic acid, a compound of interest in medicinal chemistry and materials science. We move beyond a simple presentation of data to offer a framework for understanding, predicting, and experimentally determining its solubility. This document details the theoretical underpinnings of its solubility based on its molecular structure, provides validated, step-by-step protocols for both thermodynamic and kinetic solubility assessment, and offers guidance on data interpretation. The methodologies and principles outlined herein are designed to equip researchers, chemists, and formulation scientists with the necessary tools to effectively work with this and structurally related compounds.

Introduction: The Significance of 2-Fluoro-5-sulfinobenzoic Acid

2-Fluoro-5-sulfinobenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a sulfinic acid, and a fluorine atom. This unique combination of moieties makes it a valuable building block in synthetic chemistry. The acidic groups provide handles for salt formation and further derivatization, while the fluorine atom can be used to modulate electronic properties and metabolic stability in drug candidates.

Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, solubility dictates the choice of solvent, reaction concentration, and purification strategy. In drug development, the solubility of an intermediate can impact its ease of handling and purification, while the solubility of a final API is a primary factor governing its absorption and ultimate bioavailability. Poor solubility can halt the development of an otherwise promising therapeutic agent.

This guide will, therefore, address the core solubility-related questions a researcher would have when encountering this molecule for the first time.

Physicochemical Properties and Solubility Prediction

While extensive experimental data for 2-Fluoro-5-sulfinobenzoic acid is not widely published, we can predict its behavior based on its structure and the known properties of its functional groups.

-

Structure:

-

Carboxylic Acid (-COOH): A weak acid that will deprotonate to the highly polar carboxylate (-COO⁻) form at pH values above its pKa. This ionization dramatically increases aqueous solubility.

-

Sulfinic Acid (-SO₂H): A stronger acid than the carboxylic acid, this group will also ionize to the sulfinate (-SO₂⁻) form, further enhancing water solubility, especially at lower pH ranges compared to the carboxylate.

-

Fluorine (-F): As the most electronegative element, the fluorine substituent has a strong electron-withdrawing effect, which can influence the acidity (pKa) of the other groups. It has a minimal direct impact on solubility but can affect crystal lattice energy, which in turn influences the dissolution process.

-

-

pH-Dependent Solubility: The presence of two acidic groups means that the solubility of 2-Fluoro-5-sulfinobenzoic acid in aqueous media will be highly dependent on pH. At low pH (e.g., pH < 2), the molecule will be in its neutral, protonated form, which is expected to have the lowest aqueous solubility. As the pH increases, the sulfinic and then the carboxylic acid groups will deprotonate, forming anionic species with significantly higher solubility. This relationship is visualized in the diagram below.

Figure 1. A diagram illustrating the pH-dependent ionization states of 2-Fluoro-5-sulfinobenzoic acid and their expected impact on aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The Shake-Flask method is the gold-standard technique for its determination.

Rationale and Self-Validating Principles

This protocol is designed to be self-validating. The core principle is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved through a sufficiently long incubation period with agitation. The subsequent analysis of the supernatant at multiple time points can confirm that the concentration is no longer changing, thereby validating that equilibrium has been established. The use of a calibrated analytical method like HPLC ensures the trustworthiness of the final concentration measurement.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-Fluoro-5-sulfinobenzoic acid in a selected solvent.

Materials:

-

2-Fluoro-5-sulfinobenzoic acid (solid)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

0.22 µm syringe filters (ensure compatibility with the solvent)

Procedure:

-

Preparation: Add an excess amount of 2-Fluoro-5-sulfinobenzoic acid to a glass vial. "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point is to add ~5 mg of the compound to 1 mL of the solvent.

-

Incubation: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).

-

Expert Insight: The incubation period is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slow-dissolving compounds, 48 to 72 hours may be necessary. It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is stable.

-

-

Phase Separation: After incubation, allow the vials to rest for 30 minutes to let larger particles settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Expert Insight: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection: Carefully remove a known aliquot of the clear supernatant from the top of the vial. Avoid disturbing the solid pellet at the bottom.

-

Dilution & Filtration: Immediately dilute the supernatant with a known volume of the mobile phase used for the HPLC analysis. This prevents the compound from precipitating out of the saturated solution. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification: Analyze the sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Figure 2. A step-by-step workflow diagram for the determination of thermodynamic solubility using the Shake-Flask method.

Data Summary Table

The following table should be used to record experimental solubility data for 2-Fluoro-5-sulfinobenzoic acid.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Method |

| 0.1 N HCl (pH ~1) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

| Deionized Water | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

| Ethanol | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

| Add other solvents as needed | 25 | Enter Data Here | Enter Data Here | Shake-Flask |

Conclusion

The solubility of 2-Fluoro-5-sulfinobenzoic acid is a complex but predictable property governed by its dual acidic functional groups. Its aqueous solubility is expected to be minimal at low pH and increase significantly in neutral to basic conditions. For organic solvents, its solubility will be dictated by the polarity and hydrogen bonding capacity of the solvent. This guide provides the theoretical foundation and practical, validated protocols necessary for researchers to accurately determine the solubility of this compound in any solvent system of interest. Accurate and reliable solubility data are essential for guiding synthetic route optimization, enabling formulation development, and ensuring the successful progression of research and development projects involving this versatile chemical entity.

References

There are no direct references for the solubility data of 2-Fluoro-5-sulfinobenzoic acid as it is not widely published. The references below are to the standardized methodologies and guiding principles for solubility determination.

-

Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Available at: [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. (While not a direct protocol, this provides context on the importance of pH in solubility and permeability). Available at: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (This paper provides a detailed practical example and validation of the shake-flask method). Available at: [Link]

2-Fluoro-5-sulfinobenzoic Acid: The "Switchable" Scaffold for Sulfones and Sulfonamides

Executive Summary

2-Fluoro-5-sulfinobenzoic acid (CAS 1229627-84-2) represents a high-value, bifunctional building block in medicinal chemistry. While often overshadowed by its oxidized counterpart (sulfonic acid) or its chlorinated precursor (sulfonyl chloride), the sulfinic acid moiety (-SO₂H) offers a unique "switchable" reactivity profile. It serves as a potent nucleophile for constructing aryl sulfones —a pharmacophore increasingly prevalent in modern oncology and immunology targets—while preserving a highly activated 2-fluoro motif for subsequent Nucleophilic Aromatic Substitution (SₙAr) diversification.

This technical guide outlines the strategic deployment of 2-fluoro-5-sulfinobenzoic acid, detailing its synthesis from commercial precursors, its application in S-alkylation, and its utility in generating diverse chemical libraries.

Part 1: Structural Analysis & Reactivity Profile

The utility of 2-fluoro-5-sulfinobenzoic acid lies in its orthogonal reactive centers. It is not merely a static scaffold but a dynamic intermediate that allows for sequential functionalization.

The "Switchable" Mechanism

The molecule possesses three distinct reactive sites:

-

C1-Carboxyl Group: Standard amide/ester coupling handle.

-

C5-Sulfinic Acid: A sulfur-centered nucleophile (ambident, but S-alkylation dominates with soft electrophiles) capable of forming sulfones.

-

C2-Fluorine: An electrophilic site activated by the para-sulfinyl and ortho-carboxyl groups, making it highly susceptible to SₙAr displacement by amines, thiols, or alkoxides.

Reactivity Flowchart

The following diagram illustrates the "Fork in the Road" reactivity, where the sulfinic acid serves as the pivot point between sulfone and sulfonamide synthesis.

Caption: The strategic pivot: The sulfinate intermediate enables access to sulfones, which then activate the 2-F position for library diversification.

Part 2: Synthesis of the Building Block

While 2-fluoro-5-sulfinobenzoic acid is commercially available, it is often cost-prohibitive or unstable upon long-term storage. The most robust approach is to generate it in situ or isolate it as a stable sodium salt from the widely available 2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 37098-75-2) .

Protocol A: Reduction to Sodium 2-Fluoro-5-sulfinobenzoate

Objective: Convert the electrophilic sulfonyl chloride into the nucleophilic sulfinate salt.

Reagents:

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid (1.0 equiv)

-

Sodium Sulfite (Na₂SO₃) (2.5 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Water (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Na₂SO₃ (2.5 equiv) and NaHCO₃ (2.5 equiv) in water (approx. 5 mL per mmol of substrate) in a round-bottom flask. Heat the solution to 70 °C.

-

Addition: Add 2-fluoro-5-(chlorosulfonyl)benzoic acid portion-wise over 30 minutes. The pH should be monitored and maintained between 7–8 (add dilute NaOH if necessary, though NaHCO₃ usually buffers sufficiently).

-

Reaction: Stir at 70–80 °C for 2–3 hours. The reaction is complete when the solution becomes clear and TLC/LCMS indicates consumption of the starting chloride.

-

Isolation (Salt Form): Cool the mixture to 0 °C. The sodium sulfinate salt may precipitate. If not, concentrate the aqueous phase under reduced pressure (lyophilization is preferred to avoid thermal decomposition).

-

Purification: Recrystallize the crude solid from water/ethanol to remove inorganic salts.

Validation Check:

-

LCMS: Expect a mass peak corresponding to [M-H]⁻ = 201.0 (for the free acid).

-

Stability: Store the sodium salt under inert atmosphere (N₂); the free sulfinic acid is prone to disproportionation (to thiosulfonate and sulfonic acid) upon exposure to air/moisture.

Part 3: Synthetic Applications

Application 1: Synthesis of Aryl Sulfones (S-Alkylation)

The sulfinate anion is a superb soft nucleophile. It reacts readily with alkyl halides to form sulfones, a motif found in drugs like Eletriptan and Bicalutamide .

Protocol B: S-Alkylation with Alkyl Halides

-

Setup: Suspend Sodium 2-fluoro-5-sulfinobenzoate (1.0 equiv) in DMF or DMSO (0.2 M).

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv).

-

Conditions: Heat to 60–80 °C for 4–12 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. The product (Aryl-SO₂-Alkyl) is usually stable and isolable by column chromatography.

Key Insight: Unlike sulfonamide formation, this reaction retains the sulfur oxidation state (IV → VI formal change in bonding, but mechanistically nucleophilic substitution) and creates a robust C-S bond resistant to hydrolysis.

Application 2: SₙAr Diversification (The "Fluorine Handle")

Once the sulfone or sulfonamide is installed at C5, the C2-fluorine becomes highly activated due to the combined electron-withdrawing effects of the -COOH and -SO₂R groups. This allows for the rapid generation of libraries by displacing the fluorine with amines.

Mechanism of SₙAr Activation: The Meisenheimer complex is stabilized by the para-sulfonyl group, lowering the activation energy for nucleophilic attack.

Caption: The electron-withdrawing sulfonyl group stabilizes the transition state, facilitating mild SₙAr displacement of fluorine.

Protocol C: SₙAr Displacement with Primary Amines

-

Reagents: 2-Fluoro-5-(alkylsulfonyl)benzoic acid derivative (1.0 equiv), Primary Amine (1.5 equiv), DIPEA (2.0 equiv).

-

Solvent: DMSO or NMP (polar aprotic solvents accelerate SₙAr).

-

Conditions: Heat at 80–100 °C for 2–6 hours.

-

Note: If using the carboxylic acid, the first equivalent of base will deprotonate the acid; the SₙAr proceeds on the carboxylate anion, which is less activated than the ester. If reactivity is low, convert the carboxylic acid to an ester (methyl/ethyl) before the SₙAr step.

Part 4: Data & Comparison

| Property | Sulfonyl Chloride (Precursor) | Sulfinic Acid (Target) | Sulfonic Acid (Oxidized Byproduct) |

| Oxidation State | S(VI) | S(IV) | S(VI) |

| Reactivity Role | Electrophile (Hard) | Nucleophile (Soft) | Stable Acid / Leaving Group |

| Key Reaction | Amidation (w/ Amines) | S-Alkylation (w/ Halides) | Salt Formation |

| Stability | Moisture Sensitive (Hydrolyzes) | Air Sensitive (Oxidizes) | Very Stable |

| Use Case | Sulfonamide Synthesis | Sulfone Synthesis | Solubility Enhancer |

References

-

Synthesis of Sulfinates: "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021. Link

-

Sulfone Synthesis: "Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes." PMC, 2017. Link

-

SₙAr Methodology: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PMC, 2020. Link

-

Precursor Availability: "2-Fluoro-5-(chlorosulfonyl)benzoic acid." PubChem CID 12628468. Link

-

Oxidative Coupling: "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." J. Am. Chem. Soc., 2019. Link

Sources

Technical Deep Dive: The Physicochemical and Functional Impact of Fluorine in 2-Fluoro-5-sulfinobenzoic Acid

[1]

Executive Summary

2-Fluoro-5-sulfinobenzoic acid (CAS: 1229627-84-2) represents a specialized bifunctional scaffold in medicinal chemistry.[1][2][3] Characterized by a benzoic acid core substituted with an ortho-fluorine atom and a meta-sulfinic acid moiety (relative to the carboxylate), this compound serves as a critical intermediate in the synthesis of sulfones, sulfonamides, and bioisosteres.[1] This guide analyzes the structural determinants of this molecule, specifically focusing on how the fluorine atom modulates acidity, metabolic stability, and synthetic reactivity through electronic and steric mechanisms.[1]

Electronic Modulation: The Ortho-Fluorine Effect

The strategic placement of fluorine at the C2 position (ortho to the carboxylic acid) is not merely structural but functional, driving the physicochemical profile of the molecule via two primary mechanisms: the Inductive Withdrawal and the Ortho-Effect .

Acidity Amplification (pKa Modulation)

The 2-fluoro substituent significantly enhances the acidity of the benzoic acid moiety compared to the non-fluorinated parent.[1]

-

Mechanism: The high electronegativity of fluorine (

) exerts a strong inductive effect (-I), pulling electron density away from the carboxylate group.[1] This stabilizes the resulting carboxylate anion upon deprotonation.[1][3] -

Quantitative Impact: While benzoic acid has a pKa of ~4.20, 2-fluorobenzoic acid derivatives typically exhibit pKa values in the range of 3.27 – 3.40 .[1]

-

Dual Acidity: The molecule is a di-acid.[1][3] The sulfinic acid group (-SO

H) at C5 is more acidic (pKa

Metabolic Blockade

In drug design, the C2 position of benzoate scaffolds is a frequent site of Phase I metabolic attack (hydroxylation).[1][3]

The Sulfinic Acid Moiety: Stability and Reactivity

The -SO

Fluorine-Mediated Stabilization

Aryl sulfinic acids are nucleophilic at the sulfur atom.[1][3] Electron-donating groups (EDGs) destabilize them by increasing electron density at sulfur, promoting oxidative coupling.[1][3]

-

The Stabilizing Role of F: The fluorine atom acts as an Electron Withdrawing Group (EWG).[1][3] By reducing the electron density of the aromatic ring, it decreases the nucleophilicity of the sulfur center.[1] This renders the 2-Fluoro-5-sulfinobenzoic acid more resistant to spontaneous auto-oxidation compared to its non-fluorinated analogs.[1][3]

Synthetic Utility

The sulfinic acid group serves as a versatile "chemical handle" for further diversification:

Synthetic Logic and Directing Effects

The synthesis of 2-Fluoro-5-sulfinobenzoic acid exploits the synergistic directing effects of the substituents on the benzene ring.[1]

Electrophilic Aromatic Substitution (EAS) Consensus

To install the sulfur functionality, one typically employs chlorosulfonation.[1][3]

-

Carboxylic Acid (C1): A meta-director.[1][3] Directs incoming electrophiles to positions 3 and 5.

-

Fluorine (C2): An ortho/para-director.[1][3] Directs incoming electrophiles to positions 3 and 5 (relative to itself).

-

Result: Both groups cooperatively direct the electrophile (ClSO

H) to Position 5 . This makes the synthesis highly regioselective with minimal byproduct formation.[1][3]

Experimental Workflow (Protocol)

Note: This protocol describes the reduction of the sulfonyl chloride precursor, the standard industry method for generating high-purity sulfinic acids.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-Fluoro-5-chlorosulfonylbenzoic acid (1.0 eq) in water/THF (1:1 v/v).

-

Reduction System: Cool the solution to 0°C. Slowly add Sodium Sulfite (Na

SO-

Why: Sodium sulfite acts as a mild reducing agent, converting the sulfonyl chloride (-SO

Cl) to the sulfinate (-SO

-

-

Acidification: After 2 hours, acidify the mixture to pH 2 with HCl. The sulfinic acid (2-Fluoro-5-sulfinobenzoic acid) will precipitate as a white solid.[1][3]

-

Isolation: Filter the precipitate and wash with ice-cold water.

Visualization of Synthetic Pathway

Figure 1: Regioselective synthesis pathway exploiting the cooperative directing effects of Fluorine and Carboxyl groups.

Physicochemical Data Summary

The following table summarizes the estimated and observed properties derived from the structural analysis.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C | Core Scaffold |

| Molecular Weight | 220.18 g/mol | Fragment-based design suitable |

| Acidic Centers | Diprotic (COOH, SO | High polarity at physiological pH |

| pKa (COOH) | ~3.3 (Predicted) | Increased acidity vs Benzoic acid (4.[1][3]2) |

| pKa (SO | ~2.0 (Predicted) | Ionized in nearly all biological media |

| LogP | ~0.8 - 1.2 | Low lipophilicity due to dual ionization |

| Metabolic Stability | High (C2 blocked) | Resistant to ortho-hydroxylation |

Structural Dynamics & Signaling

Understanding the electronic "Push-Pull" within the ring is vital for predicting reactivity.[1]

Figure 2: Electronic interaction map showing how Fluorine modulates the reactivity of the functional groups.

References

-

PubChem. (2025).[1][3] 2-Fluoro-5-sulfamoylbenzoic acid (Related Structure Analysis). National Library of Medicine.[1][3] Retrieved February 3, 2026, from [Link][1][3]

-

ResearchGate. (2002).[1][3] Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.).[1][3] Ortho effect and steric inhibition of resonance. Retrieved February 3, 2026, from [Link][1][3]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups: Directing Effects. Retrieved February 3, 2026, from [Link][1][3]

Methodological & Application

synthesis of 2-Fluoro-5-sulfinobenzoic acid from o-fluorobenzoic acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Fluoro-5-sulfinobenzoic acid from o-fluorobenzoic acid . This guide is designed for medicinal chemists and process scientists, focusing on the critical control points required to maximize yield and prevent common side reactions such as desulfonation or hydrolysis.

Application Note: Synthesis of 2-Fluoro-5-sulfinobenzoic Acid

Introduction & Retrosynthetic Analysis

2-Fluoro-5-sulfinobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a precursor for sulfones, sulfonamides, and sulfonyl-containing heterocycles. The presence of the ortho-fluorine atom exerts a strong electronic influence, modulating the pKa and lipophilicity of downstream pharmaceutical targets.

The synthesis relies on the cooperative directing effects of the carboxylic acid and fluorine substituents.

-

Directing Logic: The carboxylic acid (-COOH) is a meta-director (deactivating). The fluorine atom (-F) is an ortho/para-director (deactivating by induction, activating by resonance).

-

Regioselectivity: Both groups direct the incoming electrophile to the C5 position , ensuring high regioselectivity during the initial chlorosulfonation step.

Retrosynthetic Scheme:

Reaction Scheme & Pathway Visualization

The synthesis proceeds in two distinct stages:

-

Chlorosulfonation: Conversion of o-fluorobenzoic acid to 2-fluoro-5-(chlorosulfonyl)benzoic acid using chlorosulfonic acid.

-

Reduction: Chemoselective reduction of the sulfonyl chloride to the sulfinic acid using sodium sulfite.

Figure 1: Synthetic workflow for the production of 2-Fluoro-5-sulfinobenzoic acid.

Experimental Protocol

Step 1: Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety at the C5 position. Critical Hazard: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.

Reagents:

-

o-Fluorobenzoic acid (1.0 eq)

-

Chlorosulfonic acid (5.0 eq) – Acts as both reagent and solvent.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap) to neutralize HCl/SOx fumes.

-

Addition: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C using an ice bath.

-

Reaction: Add o-Fluorobenzoic acid (1.0 eq) portion-wise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.

-

Heating: Remove the ice bath and gradually heat the mixture to 100°C . Stir for 4–6 hours.

-

Checkpoint: Monitor reaction progress by TLC (taking a mini-aliquot, quenching in methanol to form the methyl ester/sulfonate for visualization).

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto a stirred slurry of crushed ice (~10x weight of acid).

-

Safety: This step generates massive amounts of HCl gas. Perform in a high-efficiency fume hood.

-

-

Isolation: The product, 2-fluoro-5-(chlorosulfonyl)benzoic acid , will precipitate as a white/off-white solid. Filter the solid, wash copiously with cold water to remove residual sulfuric acid, and dry under vacuum over P₂O₅.

Data Summary (Step 1):

| Parameter | Specification |

|---|---|

| Appearance | White to off-white crystalline solid |

| Yield | 75% – 85% |

| Melting Point | 145–148°C (Lit. analog) |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid) |

Step 2: Chemoselective Reduction

Objective: Reduce the sulfonyl chloride (-SO₂Cl) to the sulfinic acid (-SO₂H) without over-reduction to the thiol. Mechanism: Nucleophilic attack of the sulfite anion on the sulfur center, displacing chloride.

Reagents:

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid (Intermediate from Step 1)

-

Sodium Sulfite (Na₂SO₃) (2.5 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Water (Solvent)

Procedure:

-

Preparation: In a reaction flask, dissolve Sodium Sulfite (2.5 eq) and Sodium Bicarbonate (2.5 eq) in water (10 volumes relative to substrate). Heat to 70°C .

-

Why Bicarbonate? It maintains a neutral/slightly basic pH (7–8). Acidic conditions during reduction can lead to disproportionation of the sulfinic acid.

-

-

Addition: Add the solid 2-fluoro-5-(chlorosulfonyl)benzoic acid portion-wise to the hot sulfite solution.

-

Observation: Evolution of CO₂ may occur.[1] Ensure controlled addition.

-

-

Reaction: Stir at 70–80°C for 2 hours. The solution should become clear as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).

-

Workup (Acidification): Cool the solution to 0–5°C in an ice bath. Carefully acidify with Concentrated HCl to pH ~1–2.

-

Note: The free sulfinic acid will precipitate. Do not allow the temperature to rise, as free sulfinic acids are thermally unstable.

-

-

Isolation: Filter the precipitate immediately. Wash with a small amount of ice-cold water.

-

Drying: Dry the solid in a vacuum desiccator at room temperature. Avoid oven drying.

Data Summary (Step 2):

| Parameter | Specification |

|---|---|

| Appearance | White powder |

| Yield | 60% – 75% |

| Storage | Store at -20°C under inert atmosphere (Argon/N2) |

| Instability | Prone to oxidation (to sulfonic acid) in air |

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (DMSO-d₆):

-

The disappearance of the carboxylic acid proton (very broad, >13 ppm) and the shift of aromatic protons confirm the scaffold.

-

Diagnostic Shift: The protons ortho to the sulfonyl group (H4 and H6) will show distinct splitting patterns due to ¹⁹F coupling.

-

Expected: δ ~8.2 (dd, H6), ~7.9 (m, H4), ~7.4 (dd, H3).

-

-

Mass Spectrometry (ESI-):

-

Target Mass [M-H]⁻: 201.0 (Calculated for C₇H₅FO₄S: 202.18 g/mol ).

-

Note: You may observe a peak at [M-H+16]⁻ (217) if oxidation to sulfonic acid has occurred.

-

References

-

Regioselectivity of Chlorosulfonation

-

Reduction Protocol (General Sulfite Method)

-

Whitmore, F. C., & Hamilton, F. H. (1941). p-Toluenesulfinic Acid. Organic Syntheses, Coll. Vol. 1, p. 492. (Standard protocol for sulfite reduction of sulfonyl chlorides). Link

-

-

Directing Effects in Fluorobenzoic Acids

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, 2022(7), 108-125. (Context on the stability and reactivity of the 2-fluorobenzoic acid scaffold). Link

-

-

Intermediate Stability & Properties

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid Product Page. Fluorochem. (Confirming the stability and existence of the intermediate). Link

-

Sources

- 1. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 2. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

using 2-Fluoro-5-sulfinobenzoic acid in organic synthesis

Application Note: Strategic Utilization of 2-Fluoro-5-sulfinobenzoic Acid in Medicinal Chemistry

Executive Summary

2-Fluoro-5-sulfinobenzoic acid (CAS 1229627-84-2) is a versatile, trifunctional building block offering a unique combination of reactivity profiles. Unlike its more common sulfonic acid analog, the sulfinic acid moiety (-SO₂H) serves as a potent nucleophile, enabling the direct construction of sulfones and sulfonamides without the need for harsh chlorosulfonation steps.

This guide details the handling, generation, and synthetic application of this reagent.[1][2] It focuses on its utility as a "linchpin" intermediate for installing sulfone-based pharmacophores—a critical structural motif in modern kinase inhibitors and metabolic disease therapeutics.

Chemical Profile & Reactivity

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:

-

Sulfinic Acid (-SO₂H): A soft nucleophile susceptible to S-alkylation (sulfone synthesis) and oxidative amination (sulfonamide synthesis). Note: Prone to oxidation to sulfonic acid if handled improperly.

-

Carboxylic Acid (-COOH): A standard handle for amide coupling or heterocycle formation.[3]

-

2-Fluoro Substituent: An electrophilic site activated for S_NAr displacement, particularly after electron-withdrawing groups (like sulfones) are installed at the 5-position.

| Property | Data |

| CAS Number | 1229627-84-2 |

| IUPAC Name | 2-Fluoro-5-sulfinobenzoic acid |

| Formula | C₇H₅FO₄S |

| Molecular Weight | 204.18 g/mol |

| Appearance | White to off-white solid (often supplied as Na salt) |

| Solubility | Soluble in DMSO, DMF, Water (as salt); Limited in non-polar organics. |

| Stability | Air-sensitive; oxidizes to sulfonic acid. Store under inert atmosphere at -20°C. |

Visualizing the Synthetic Landscape

The following diagram maps the core reactivity pathways available to 2-Fluoro-5-sulfinobenzoic acid.

Figure 1: Synthetic utility map showing the divergence from the sulfinic acid core to high-value medicinal chemistry scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfones via S-Alkylation

Context: This is the primary application for sulfinic acids. It avoids the use of thiols and subsequent oxidation, providing a direct route to sulfones which are metabolically stable linkers.

Reagents:

-

2-Fluoro-5-sulfinobenzoic acid (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (for milder conditions)

-

Solvent: DMF or DMSO

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol, 204 mg) and K₂CO₃ (2.0 mmol, 276 mg).

-

Solvation: Add anhydrous DMF (3.0 mL) and stir at Room Temperature (RT) for 10 minutes to form the sulfinate salt in situ. Note: If starting with the sodium salt, the pre-stirring time can be reduced.

-

Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Look for mass M+R-H).

-

Checkpoint: Sulfinic acids can also undergo O-alkylation (forming sulfinic esters). Higher temperatures and polar aprotic solvents favor the desired S-alkylation (sulfone).

-

-

Workup: Dilute with water (15 mL) and adjust pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product. Extract with EtOAc if precipitation is incomplete.

-

Purification: The crude sulfone-acid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

Protocol B: Direct Oxidative Sulfonamide Formation

Context: Traditional sulfonamide synthesis requires converting the acid to a sulfonyl chloride (using SOCl₂), which can be harsh. This modern protocol uses iodine to catalyze the direct coupling of the sulfinic acid with an amine.

Reagents:

-

2-Fluoro-5-sulfinobenzoic acid (1.0 equiv)

-

Amine (e.g., Morpholine, Aniline) (1.2 equiv)

-

Iodine (I₂) (1.2 equiv) or TBAI/TBHP system

-

Base: Triethylamine (3.0 equiv)

-

Solvent: DCM or THF

Step-by-Step Methodology:

-

Mixing: Dissolve 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol) and the amine (1.2 mmol) in DCM (5 mL).

-

Activation: Add Triethylamine (3.0 mmol) followed by Iodine (1.2 mmol) in one portion. The solution will turn dark.

-

Reaction: Stir at RT for 2–4 hours. The iodine oxidizes the intermediate sulfinic-amine salt to the sulfonamide.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color change from dark brown to clear).

-

Isolation: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), dry over MgSO₄, and concentrate.

Troubleshooting & Optimization (Expertise & Experience)

1. Instability of the Reagent:

-

Issue: The commercial free acid often degrades to the sulfonic acid (CAS 881487-27-0) upon storage.

-

Solution: Always verify purity via ¹H-NMR (DMSO-d6) before use. The sulfinic proton (-SO₂H ) is broad and often invisible, but the aromatic shifts differ from the sulfonic acid.

-

Alternative: Generate the reagent in situ by reducing 2-fluoro-5-(chlorosulfonyl)benzoic acid with Na₂SO₃ (Sodium sulfite) and NaHCO₃ in water at 50°C for 1 hour, then use the solution directly for alkylation.

2. Regioselectivity (S- vs O-Alkylation):

-

Issue: Formation of sulfinic esters (R-S(=O)-OR') instead of sulfones (R-SO₂-R').

-

Fix: Use "soft" alkylating agents (alkyl iodides/bromides) and polar aprotic solvents (DMF, DMSO). Avoid "hard" electrophiles like sulfonates (mesylates) unless necessary.

3. S_NAr Side Reactions:

-

Issue: The 2-fluoro position is activated.[4] Strong nucleophiles (like thiols or primary amines) used in the sulfinic acid transformation might displace the fluorine.

-

Control: Perform the sulfinic acid transformation (sulfone/sulfonamide formation) first using mild bases (K₂CO₃). The fluorine displacement is much slower than the sulfur nucleophilic attack. Reserve the S_NAr displacement for a subsequent step to introduce diversity.

Workflow Diagram: Sulfone Synthesis

Figure 2: Step-by-step workflow for the synthesis of sulfones from the sulfinic acid precursor.

References

-

Compound Identification: National Center for Biotechnology Information. (2023).[3][5] PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. (Note: Linked for structural analogy and safety data).

-

Synthetic Protocol (Sulfonamides): Holland, G. F. (1975).[6] Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No.[6] 3,879,402. (Describes the chlorosulfonation and amination workflow relevant to this scaffold).

-

Synthetic Protocol (Sulfinates): Gauthier, D. R., & Yoshikawa, N. (2016).[1][7] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997. (Methodology for sulfinic acid generation and handling). [1]

-

Commercial Availability: BLD Pharmatech. 2-Fluoro-5-sulfinobenzoic acid Product Page. (Verification of CAS 1229627-84-2).[8][9][10][11]

-

General Reactivity: "Sulfinic Acid Reactions." Organic Chemistry Portal. (General guide to S-alkylation and sulfonamide synthesis).

Sources

- 1. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]

- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4377521A - Sulfamylbenzoic acids - Google Patents [patents.google.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. 1229627-84-2|2-Fluoro-5-sulfino-benzoic acid|2-Fluoro-5-sulfino-benzoic acid| -范德生物科技公司 [bio-fount.com]

- 10. Page loading... [guidechem.com]

- 11. cacheby.com [cacheby.com]

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Fluoro-5-sulfinobenzoic Acid

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-5-sulfinobenzoic acid, a key building block in contemporary drug discovery and materials science. The strategic incorporation of fluorine and sulfinyl groups into aromatic scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy—a robust two-step sequence involving diazotization followed by a copper-catalyzed sulfination. We present detailed, field-tested protocols designed for scalability, process safety, and high-yield production, aimed at researchers, chemists, and process development professionals.

Introduction and Strategic Importance

2-Fluoro-5-sulfinobenzoic acid is an important intermediate whose structural motifs are of high interest in medicinal chemistry. The 2-fluoro substitution can modulate the acidity of the carboxylic acid and influence intermolecular interactions, while the sulfinic acid group serves as a versatile handle for further chemical elaboration or as a key pharmacophoric element itself. The synthesis of arylsulfinic acids, however, presents unique challenges, particularly on a large scale.

This application note details a reliable and scalable synthetic route starting from the commercially available 2-Amino-5-fluorobenzoic acid. The core transformation is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry renowned for its broad applicability in converting aryl amines into a wide array of functional groups via their diazonium salts.[3][4]

Overall Synthetic Workflow

The synthesis is structured as a two-part process executed in a single pot ("one-pot synthesis"), which enhances efficiency and minimizes waste by avoiding the isolation of the potentially unstable diazonium salt intermediate.

-

Diazotization: 2-Amino-5-fluorobenzoic acid is converted into its corresponding aryl diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[5]

-

Sulfination: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield the target 2-Fluoro-5-sulfinobenzoic acid.

Figure 1: High-level workflow for the one-pot synthesis of 2-Fluoro-5-sulfinobenzoic acid.

Part I: Diazotization of 2-Amino-5-fluorobenzoic Acid

Principle and Mechanistic Insight

Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt. The reaction must be performed in a cold, acidic solution. The electrophilic species responsible for the reaction is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid.[6] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and water elimination to form the stable aryl diazonium ion.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures.[7] Maintaining a low temperature throughout the addition of sodium nitrite is the most critical parameter for both safety and yield.

-

Strong Acid: A strong mineral acid like hydrochloric acid serves two purposes: it protonates sodium nitrite to generate the necessary nitrous acid in situ, and it stabilizes the resulting diazonium salt.[5]

Figure 2: Simplified mechanism of aryl diazonium salt formation.

Detailed Protocol for Large-Scale Diazotization

Materials and Equipment:

-

Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and addition funnel.

-

Chiller unit capable of maintaining -5 °C to 5 °C.

-

2-Amino-5-fluorobenzoic acid (1.00 kg, 6.45 mol)

-

Concentrated Hydrochloric Acid (~37%) (3.2 L)

-

Deionized Water (5.0 L)

-

Sodium Nitrite (NaNO₂) (455 g, 6.59 mol)

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the chiller to 0 °C.

-

Acidic Slurry Formation: Charge the reactor with deionized water (5.0 L) and concentrated hydrochloric acid (3.2 L). Begin vigorous stirring.

-

Charge Starting Material: Slowly add the 2-Amino-5-fluorobenzoic acid (1.00 kg) to the stirred acid solution. An off-white slurry will form.

-

Cooling: Cool the slurry to between 0 °C and 5 °C. It is critical to maintain this temperature range for the next step.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (455 g) in deionized water (1.0 L).

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 2-3 hours.

-

Rationale: A slow addition rate is crucial to control the exotherm of the reaction and prevent localized warming, which could lead to decomposition of the diazonium salt.[7]

-

-

Monitoring: Monitor the reaction for the disappearance of the starting amine. A simple spot test with a starch-iodide paper can be used to detect the presence of excess nitrous acid, indicating the completion of the diazotization. A persistent blue-black color indicates excess nitrous acid.

-

Holding: Once the addition is complete, continue stirring the resulting pale yellow solution at 0-5 °C for an additional 30 minutes. The diazonium salt solution is now ready for the subsequent sulfination step and should be used immediately.

Part II: Sandmeyer-Type Sulfination

Principle and Mechanistic Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] In this sulfination variant, a copper(I) salt acts as a catalyst. It initiates the reaction by a single-electron transfer (SET) to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This highly reactive aryl radical then combines with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by copper(II) to form the sulfonyl cation, which is subsequently hydrolyzed to the final sulfinic acid product, regenerating the copper(I) catalyst.

Causality Behind Experimental Choices:

-

Copper(I) Catalyst: Copper(I) chloride is an effective catalyst for promoting the necessary single-electron transfer to initiate the radical process.

-

Sulfur Dioxide (SO₂): SO₂ serves as the source of the sulfinyl moiety. It must be introduced in a controlled manner into the reaction mixture. Acetic acid is a common solvent for this reaction as it effectively dissolves SO₂.

Figure 3: Proposed catalytic cycle for the copper-mediated sulfination.

Detailed Protocol for Large-Scale Sulfination

Materials and Equipment:

-

The reactor containing the diazonium salt solution from Part I.

-

Gas dispersion tube for subsurface gas delivery.

-

Sulfur dioxide (SO₂) gas cylinder with a regulator and flow meter.

-

Scrubber system containing a sodium hydroxide solution for unreacted SO₂.

-

Copper(I) Chloride (CuCl) (64 g, 0.65 mol)

-

Glacial Acetic Acid (4.0 L)

Procedure:

-

Catalyst and Solvent Addition: To the cold diazonium salt solution from Part I, add Copper(I) Chloride (64 g) followed by glacial acetic acid (4.0 L).

-

SO₂ Introduction: While maintaining vigorous stirring and a temperature below 10 °C, begin bubbling sulfur dioxide gas through the reaction mixture via the gas dispersion tube.

-

Reaction Progression: A vigorous evolution of nitrogen gas will be observed. The color of the mixture will typically change. Allow the reaction mixture to slowly warm to room temperature as the SO₂ addition continues.

-

Monitoring and Completion: Continue the SO₂ purge for 4-6 hours. The reaction is typically complete when the evolution of nitrogen gas ceases.

-

Work-up: Once the reaction is complete, stop the flow of SO₂. Stir the mixture for an additional hour at room temperature.

-

Precipitation: Slowly pour the reaction mixture into a separate vessel containing a large volume of ice-cold deionized water (e.g., 40 L). This will precipitate the crude product.

-

Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acids and copper salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, treat with a small amount of activated carbon and filter hot through a pad of celite.

-

Slowly add hot water to the filtrate until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization Data (Expected):

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Compare with literature values for confirmation of purity. (For the related 2-Fluoro-5-nitrobenzoic acid, the melting point is 142-144 °C, providing a reference point for a substituted fluorobenzoic acid).[10]

-

¹H NMR: Confirm the aromatic substitution pattern and the presence of the acidic protons.

-

¹⁹F NMR: A singlet peak confirming the single fluorine atom.

-

IR Spectroscopy: Characteristic peaks for C=O (carboxylic acid), O-H, and S=O (sulfinic acid) stretches.

Scalable Process Parameters and Optimization

| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |

| Diazotization Temp. | 0 - 5 °C | Critical. Higher temperatures lead to diazonium salt decomposition, significantly lowering yield and creating hazardous nitrogen gas evolution.[7] |

| NaNO₂ Stoichiometry | 1.0 - 1.05 equivalents | Insufficient NaNO₂ leads to incomplete reaction. Gross excess can lead to unwanted side reactions. |

| CuCl Catalyst Loading | 5 - 10 mol% | Lower loading may result in a sluggish reaction. Higher loading is unnecessary and increases cost and waste. |

| SO₂ Flow Rate | Moderate, controlled | A flow rate that allows for efficient mixing and reaction without excessive loss of unreacted gas is optimal. |

| Reaction Time | 4 - 8 hours | Monitor by cessation of N₂ evolution. Insufficient time leads to incomplete conversion; excessive time offers no benefit. |

Safety and Hazard Management

This synthesis involves hazardous materials and reactions that require strict adherence to safety protocols.

-

2-Amino-5-fluorobenzoic Acid: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE).

-

Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and face shield.

-

Aryl Diazonium Salts: Potentially explosive when isolated and dry. The one-pot protocol is designed to avoid isolation, significantly enhancing safety.

-

Sulfur Dioxide (SO₂): ACUTELY TOXIC AND CORROSIVE. [8] Severe respiratory tract irritant.[9] Exposure can cause bronchospasm and pulmonary edema.[8] All operations involving SO₂ must be performed in a high-performance fume hood with a dedicated scrubber system. Ensure a calibrated SO₂ gas detector is in place.

-

Copper(I) Chloride: Harmful if swallowed. Irritating to eyes and skin.

Required PPE:

-

Chemical splash goggles and a face shield.

-

Heavy-duty, acid-resistant gloves (e.g., butyl rubber).

-

Flame-retardant lab coat.

-

Ensure emergency eyewash stations and safety showers are accessible.

Waste Disposal:

-

Acidic aqueous waste containing copper must be neutralized and treated as heavy metal waste according to local regulations.

-

The caustic scrubber solution should be neutralized and disposed of according to institutional guidelines.

Conclusion

The protocol detailed herein provides a robust, scalable, and efficient method for the synthesis of 2-Fluoro-5-sulfinobenzoic acid. By understanding the underlying chemical principles and adhering strictly to the operational and safety parameters, researchers and process chemists can reliably produce this valuable intermediate for applications in pharmaceutical and materials development. The one-pot nature of the synthesis enhances its industrial applicability by improving throughput and minimizing the handling of hazardous intermediates.

References

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Available at: [Link]

-

Sulfur Dioxide (SO2): Health Hazards and Safety Precautions. Interscan Corporation. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

-

A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. YouTube. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

- CN105481735A - Method for preparing aniline-2-sulfonic acid. Google Patents.

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

-

Student safety sheets 52 Sulfur dioxide. CLEAPSS Science. Available at: [Link]

-

Synthesis of aniline-2-sulphonic acid. PrepChem.com. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. ResearchGate. Available at: [Link]

-

2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Available at: [Link]

-

Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. ossila.com [ossila.com]

Application Note: Strategic Derivatization of 2-Fluoro-5-sulfinobenzoic Acid

This Application Note is designed for medicinal chemists and process development scientists. It details a modular platform for exploiting 2-Fluoro-5-sulfinobenzoic acid (specifically its stable sodium salt form) as a versatile linchpin for generating diverse sulfone and sulfonamide libraries.[1]

Executive Summary

2-Fluoro-5-sulfinobenzoic acid represents a high-value scaffold in drug discovery due to its dual-reactivity profile.[1] The 2-fluoro position offers a handle for Nucleophilic Aromatic Substitution (

Unlike the corresponding sulfonyl chloride, the sulfinate salt is non-corrosive, bench-stable, and enables "odourless" chemistry. This guide provides validated protocols for:

-

Generation: Converting the commercial sulfonyl chloride precursor to the stable sulfinate salt.

-

S-Alkylation: Selective synthesis of aryl-alkyl sulfones.[1]

-

Oxidative Amidation: Direct synthesis of sulfonamides without chlorinating agents.

Core Directive: The Sulfinate Hub Strategy

Direct handling of the free sulfinic acid is discouraged due to its propensity for disproportionation (to sulfonic acid and thiol derivatives). The Sodium 2-fluoro-5-sulfinobenzoate salt is the recommended stable intermediate.[1]

Logical Pathway Visualization

The following diagram illustrates the central role of the sulfinate salt in diverting the synthesis toward three distinct chemical spaces.

Figure 1: The "Sulfinate Hub" strategy allows divergent synthesis from a single stable precursor.[1]

Experimental Protocols

Protocol A: Preparation of Sodium 2-Fluoro-5-sulfinobenzoate

Rationale: This step converts the reactive, moisture-sensitive sulfonyl chloride into the stable sulfinate nucleophile.[1] Sodium sulfite is chosen as the reductant for its mildness and cost-efficiency compared to zinc dust.[1]

Materials:

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid (Start Material)[1]

-

Sodium Sulfite (

)[1] -

Sodium Bicarbonate (

)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 20 mmol of 2-Fluoro-5-(chlorosulfonyl)benzoic acid in 40 mL of water. Adjust pH to ~7.5 using saturated

.[1] Note: The acid dissolves as the carboxylate forms. -

Reduction: Cool the solution to 0°C. Add solid

(2.5 equiv, 50 mmol) portion-wise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (disappearance of chloride, appearance of sulfinate mass

).[1] -

Isolation: Acidify carefully with HCl to pH 2 to precipitate the free sulfinic acid (if stable) or, preferably, concentrate and salt-out the sodium salt using ethanol/brine.

-

Drying: Dry the white solid under vacuum over

.

Protocol B: Synthesis of Sulfones via S-Alkylation

Rationale: Sulfinates are ambident nucleophiles (S vs. O attack).[1] In polar aprotic solvents (DMSO, DMF), S-alkylation is kinetically favored, yielding sulfones.[1] The carboxylate group on the scaffold is less nucleophilic than the sulfinate sulfur, minimizing ester side-products.

Reaction:

Step-by-Step Methodology:

-

Setup: In a 20 mL vial, suspend Sodium 2-fluoro-5-sulfinobenzoate (1.0 mmol) in DMSO (3 mL).

-

Addition: Add the Alkyl Halide (1.2 mmol).

-

Heating: Heat to 60°C for 6–12 hours.

-

Workup: Pour into water (15 mL). The product usually precipitates. If the product contains the carboxylic acid, adjust pH to 3-4 to ensure precipitation of the free acid form.

-

Purification: Filtration and washing with water is often sufficient.[1] Recrystallize from EtOH if necessary.

Data: Substrate Scope (Representative)

| Alkyl Halide (R-X) | Product Type | Yield (%) | Notes |

| Methyl Iodide | Methyl Sulfone | 92% | Exothermic, add slowly |

| Benzyl Bromide | Benzyl Sulfone | 88% | Very fast reaction |

| 1-Bromo-3-chloropropane | Functionalized Sulfone | 75% | Useful for further cyclization |

Protocol C: Iodine-Mediated Oxidative Amidation (Sulfonamides)

Rationale: Traditionally, sulfonamides are made from sulfonyl chlorides.[1] However, regenerating the chloride from the sulfinate is redundant. This protocol uses molecular Iodine (

Mechanism:

Step-by-Step Methodology:

-

Mixing: Combine Sodium 2-fluoro-5-sulfinobenzoate (1.0 mmol), Amine (1.2 mmol), and

(2.0 mmol) in Ethyl Acetate/Water (1:1 biphasic mix, 4 mL total) or pure Methanol. -

Oxidation: Add Iodine (

, 1.2 mmol) in one portion. The dark color of iodine will fade as it is consumed. -

Reaction: Stir at room temperature for 2 hours.

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) to quench excess iodine (solution turns clear). -

Workup: Acidify the aqueous layer to pH 3 (to protonate the benzoate). Extract with Ethyl Acetate (3x).[1]

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Critical Control Points & Troubleshooting

Selectivity (S- vs O-Alkylation)

-

Issue: Formation of sulfinic esters (O-alkylation) instead of sulfones.

-

Solution: Use "Soft" electrophiles (alkyl iodides/bromides) and polar aprotic solvents (DMSO).[1] "Hard" electrophiles (like diazomethane or sulfonates) favor O-alkylation.[1]

Carboxylic Acid Interference

-

Issue: In Protocol B, if a highly reactive alkyl halide (e.g., benzyl bromide) is used in excess with strong base, the carboxylic acid may esterify.

-

Control: Use only weak bases (or no base, relying on the sulfinate salt) and limit alkyl halide equivalents to 1.1–1.2.

Safety Note

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid: Corrosive and moisture sensitive.[1] Handle in a fume hood.

-

Iodine: Stains and is corrosive.[1]

References

- Synthesis of Sulfinates: "Reduction of sulfonyl chlorides to sulfinic acids." Vogel's Textbook of Practical Organic Chemistry.

-

S-Alkylation Protocol: Umierski, N., & Manolikakes, G. (2013).[1][5] "Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts." Organic Letters, 15(1), 188-191.[1][5][6] Link[1]

-

Oxidative Amidation: Bahrami, K., et al. (2009).[1][7] "Direct conversion of thiols to sulfonyl chlorides and sulfonamides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287-9291.[1] (Adapted logic for sulfinate oxidation). Link[1]

-

Electrochemical Coupling (Alternative): Laudadio, G., et al. (2019).[1] "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 141(30), 11832–11836. Link[1]

-

General Reactivity: "Nucleophilic substitution of 2-fluorobenzoic acid derivatives."[1] Journal of Fluorine Chemistry.

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.

Sources

- 1. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents [patents.google.com]

- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Notes and Protocols for 2-Fluoro-5-sulfinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

A Guide to the Prudent Handling and Strategic Application of 2-Fluoro-5-sulfinobenzoic Acid

This document provides a detailed guide for the safe handling, storage, and potential applications of 2-Fluoro-5-sulfinobenzoic acid. As a Senior Application Scientist, the following protocols and insights are synthesized from established best practices for analogous chemical structures and general principles of laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach is paramount. The information herein is based on the known properties of fluorinated benzoic acids and aryl sulfinic acids.

Chemical Profile and Inherent Reactivity

2-Fluoro-5-sulfinobenzoic acid is a trifunctional aromatic compound, incorporating a carboxylic acid, a fluorine atom, and a sulfinic acid group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom can significantly influence the compound's physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[1][2][3][4]

The sulfinic acid group is a key reactive center. Sulfinic acids are known to be relatively unstable and can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[5][6][7] This inherent instability necessitates careful handling and storage to maintain the compound's integrity.

Key Structural Features and Their Implications:

-

Fluorine: Enhances metabolic stability and can modulate binding affinity to biological targets.[2][3]

-

Carboxylic Acid: Provides a handle for amide bond formation and other derivatizations.

-

Sulfinic Acid: A versatile functional group that can participate in various transformations, but also imparts instability.[7]

Physicochemical Data (Predicted and from Analogues)

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₇H₅FO₄S | - |

| Molecular Weight | 204.18 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar compounds |

| Acidity (pKa) | Expected to be a strong acid | Presence of carboxylic and sulfinic acid groups |

| Stability | Potentially unstable, sensitive to air and moisture | General property of sulfinic acids[5][7] |

Hazard Assessment and Safety Precautions

Given the absence of a specific SDS, a conservative approach to safety is mandatory. The hazard profile is extrapolated from related compounds such as 2-fluorobenzoic acid and aryl sulfonic acids.

Potential Hazards:

-

Corrosive/Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[8] Aryl sulfonic acids are classified as corrosive.[9][10][11]

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]

-

Air and Moisture Sensitive: The sulfinic acid moiety is prone to oxidation and disproportionation.[7][12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and fine dust particles. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Regularly inspect gloves for any signs of degradation. |

| Body Protection | A flame-retardant lab coat. | To protect against spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if handling large quantities or if ventilation is inadequate. | To prevent inhalation of dust or vapors. |

Engineering Controls

-

Fume Hood: All handling of solid 2-Fluoro-5-sulfinobenzoic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.

Storage and Handling Protocols

The stability of sulfinic acids is a critical consideration for their storage and handling.[5][7]

Storage Conditions

-

Inert Atmosphere: To prevent oxidation and decomposition, store 2-Fluoro-5-sulfinobenzoic acid under an inert atmosphere, such as argon or nitrogen.[12]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Container: Use a tightly sealed, clearly labeled container. Amber glass bottles are recommended to protect from light.

-

Incompatible Materials: Segregate from strong oxidizing agents, bases, and moisture.

Handling Procedures for Solid Compound

Due to its potential air and moisture sensitivity, handling requires specific techniques to maintain an inert environment.

Caption: Workflow for handling solid 2-Fluoro-5-sulfinobenzoic acid.

Step-by-Step Protocol for Handling Outside a Glovebox (Schlenk Line):

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Inert Atmosphere: Connect the reaction flask to a Schlenk line and subject it to several cycles of vacuum and backfilling with inert gas (argon or nitrogen).[12]

-

Weighing: Weigh the desired amount of 2-Fluoro-5-sulfinobenzoic acid in a separate, dry container.

-

Transfer: With a positive pressure of inert gas flowing through the reaction flask, briefly remove the stopper and add the solid compound.

-

Resealing: Immediately reseal the flask and purge with inert gas.

Preparation of Solutions

-

Solvent Selection: Use anhydrous solvents to prevent decomposition. The choice of solvent will depend on the specific application.

-

Dissolution: Add the anhydrous solvent to the flask containing the solid compound under an inert atmosphere via a cannula or a syringe.[13]

Applications in Research and Drug Development